molecular formula C10H17Cl2N3OS B2673901 4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride CAS No. 2260936-25-0

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride

Cat. No.: B2673901
CAS No.: 2260936-25-0
M. Wt: 298.23
InChI Key: KKCLHWJCUHMFRK-UHFFFAOYSA-N
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Description

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.

    Industry: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.

    2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1}: This compound contains a thiazolecarboxamide group but has different substituents and a pyrimidine ring.

Uniqueness

4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide is unique due to its specific combination of a piperidine ring, thiazole ring, and carboxamide group

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;;/h7,12H,2-5H2,1H3,(H2,11,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLHWJCUHMFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCNCC2)C(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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